3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
Description
Molecular Formula: C₁₅H₁₆N₂O₃ Molecular Weight: 272.30 g/mol CAS Registry Number: 883824-25-7 This compound features a pyridazinone core substituted at position 3 with a 3,4-dimethylphenyl group and at position 1 with a propanoic acid chain. The propanoic acid moiety enhances solubility and bioavailability, making it a candidate for drug development.
Properties
IUPAC Name |
3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-3-4-12(9-11(10)2)13-5-6-14(18)17(16-13)8-7-15(19)20/h3-6,9H,7-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAIKOYMZOBGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution with 3,4-Dimethylphenyl Group:
Attachment of the Propanoic Acid Moiety: The final step involves the esterification or amidation of the pyridazinone derivative with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols or the pyridazinone ring to dihydropyridazines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or dihydropyridazines.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves multi-step organic reactions. The process can include:
- Formation of the pyridazine ring : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the propanoic acid moiety occurs via coupling reactions with suitable reagents.
Table 1: Synthesis Steps Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the pyridazine ring from precursors |
| 2 | Coupling | Attachment of the propanoic acid group |
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, related compounds showed low IC50 values in various cancer cell lines, indicating strong anticancer potential when compared to standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects, showcasing potential for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the efficacy of pyridazine derivatives in various therapeutic contexts:
- Anticancer Research :
- Thrombocytopenia Treatment :
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
Pathways: The compound may influence metabolic or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural analogs of the target compound, focusing on substituent variations, physicochemical properties, and research findings:
Detailed Research Findings
Substituent Effects on Bioactivity
- 3,4-Dimethylphenyl vs. 4-Methylphenyl: The additional methyl group in the target compound increases lipophilicity (logP ~2.1 vs.
- Fluorophenyl Analogs : The 4-fluoro derivative (CAS 686272-49-1) exhibits stronger dipole interactions due to fluorine’s electronegativity, which may improve target binding in enzyme inhibition assays . However, its discontinuation in commercial catalogs hints at stability or synthesis issues.
- Carbamoyl Derivatives: Compounds like 3-{3-[(3,4-dimethylphenyl)carbamoyl]-6-oxopyridazin-1(6H)-yl}propanoic acid (MW 315.33) show increased hydrogen-bond donor capacity, making them candidates for protease inhibition .
Structural Predictions
- Computational models (e.g., SMILES:
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O) predict that the 4-methylphenyl analog (CID 5011771) has a planar conformation, favoring π-π stacking interactions in biological targets .
Biological Activity
3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyridazine ring : This heterocyclic structure contributes to its biological activity.
- 3,4-dimethylphenyl group : Enhances lipophilicity and may influence binding interactions with biological targets.
- Propanoic acid moiety : Provides acidic properties that may affect solubility and pharmacokinetics.
Molecular Formula : CHNO
Molecular Weight : 256.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Histone Deacetylase (HDAC) Inhibition : Compounds similar in structure have been shown to inhibit HDACs, which play a crucial role in cancer progression. For instance, analogs exhibit cytotoxicity against cancer cell lines by modulating gene expression through histone acetylation .
- Antimicrobial Activity : The compound has potential applications as an antimicrobial agent, targeting bacterial enzymes critical for survival .
Table 1: Summary of Biological Activities
Case Studies
-
HDAC Inhibitory Activity :
A study evaluated the HDAC inhibitory potency of various compounds related to pyridazine derivatives. Results indicated that certain analogs showed IC values in the sub-micromolar range, demonstrating significant potential as anticancer agents . -
Antimicrobial Efficacy :
Research focused on the antimicrobial properties of pyridazine derivatives revealed that modifications in the chemical structure could enhance activity against resistant strains of bacteria. The compound's ability to inhibit bacterial growth was assessed using standard microbiological methods, showing promising results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
